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Compound of Interest

Compound Name: 4-methyl-3-phenylpentanenitrile

CAS No.: 1131-43-7

Cat. No.: B2619891

Get Quote

Executive Summary & Structural Logic
Target Molecule: 4-Methyl-3-phenylpentanenitrile Formula: C₁₂H₁₅N Molecular Weight:

173.26 g/mol IUPAC Name: 4-methyl-3-phenylpentanenitrile[1][2]

Structural Analysis for Spectroscopic Prediction
To accurately interpret the spectra, one must deconstruct the molecule into its magnetically

distinct environments. The molecule features a chiral center at C3, rendering the C2 methylene

protons diastereotopic (magnetically non-equivalent).

Fragment A (Nitrile Tail): The

group is electron-withdrawing, deshielding the C2 protons.

Fragment B (Benzylic Core): The C3 methine is the chiral anchor, coupling to three different

environments (Phenyl, Isopropyl, and Nitrile tail).

Fragment C (Isopropyl Head): The bulky isopropyl group exerts steric compression,

influencing the chemical shift of C3 and providing diagnostic doublet signals in the high-field
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region.

Synthesis & Causality
Why this molecule exists: This compound is typically synthesized via conjugate addition

(Michael Addition) of an isopropyl nucleophile to cinnamonitrile. Understanding this pathway is

crucial for identifying potential impurities (e.g., 1,2-addition byproducts or unreacted

cinnamonitrile).

Synthesis Workflow (Graphviz)
The following diagram illustrates the primary synthesis route and the resulting connectivity logic

used for NMR assignment.

NMR Connectivity Logic
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(Ph-CH=CH-CN)
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Activation Enolate Intermediate1,4-Addition 4-methyl-3-phenylpentanenitrileH3O+ Quench

C3 Chiral Center

C2 (CH2-CN)
Diastereotopic

COSY Coupling

C4 (iPr Methine)
COSY Coupling

Click to download full resolution via product page

Caption: Figure 1. Synthesis pathway via conjugate addition and the resulting NMR

connectivity logic centered on the C3 chiral carbon.

Spectroscopic Data Profile
A. Infrared Spectroscopy (FT-IR)
The IR spectrum provides the first " go/no-go " confirmation of the nitrile functionality and the

aromatic ring.
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Functional Group
Wavenumber (

)
Intensity Diagnostic Note

Nitrile (C≡N) 2240 - 2245 Medium/Weak

Sharp, distinctive

peak. Absence

indicates hydrolysis to

amide/acid.

Aromatic C-H 3025 - 3085 Weak

Stretches >3000

confirm the phenyl

ring.

Aliphatic C-H 2870 - 2965 Strong

Methyl/Methylene

stretches from the

isopropyl and

backbone.

Aromatic Ring 1600, 1495, 1450 Medium

"Ring breathing"

modes characteristic

of monosubstituted

benzene.

Mono-subst. Phenyl 690 - 710, 730 - 770 Strong

Out-of-plane (OOP)

bending; two strong

bands are typical.

B. Nuclear Magnetic Resonance (NMR)
Note: Chemical shifts (

) are reported in ppm relative to TMS in

. Values are derived from high-fidelity increments of 3-phenylpentanenitrile and isopropyl-
benzene analogs.

1H NMR Data (400 MHz,

)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2619891?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Position (ppm) Multiplicity Integration
Coupling (

)

Assignment
Logic

Ar-H 7.15 – 7.38 Multiplet 5H -

Phenyl ring

protons

(ortho/meta/p

ara

overlapping).

C3-H 2.85 – 2.95 ddd 1H Hz

Diagnostic:

Benzylic

proton.

Deshielded

by Ph, split

by C2 and

C4.

C2-H 2.58 dd 1H

Diastereotopi

c proton

to CN.

C2-H 2.66 dd 1H

Diastereotopi

c proton

to CN.

C4-H 1.85 – 1.98 Octet/Mult. 1H Hz

Methine of

the isopropyl

group.

C5/C6-H 0.92, 0.84 Doublets (x2) 6H Hz

Methyls are

diastereotopi

c due to C3

chirality; may

appear as

two distinct

doublets.
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Critical Interpretation: The C2 protons appear as an ABX system (with C3) rather than a simple

doublet. This is the hallmark of the chiral center at C3 making the adjacent methylene protons

non-equivalent.

13C NMR Data (100 MHz,

)
Carbon Type (ppm) Assignment

Nitrile 118.8 C1 (-CN)

Aromatic (Quat) 141.2 Ipso-carbon (attached to C3)

Aromatic (CH) 128.6 Meta carbons

Aromatic (CH) 127.8 Ortho carbons

Aromatic (CH) 127.1 Para carbon

Methine 48.5
C3 (Benzylic) - Key chiral

center

Methine 32.8 C4 (Isopropyl CH)

Methylene 22.4
C2 (

to Nitrile)

Methyl 20.6
C5 (Isopropyl

)

Methyl 18.9
C6 (Isopropyl

)

C. Mass Spectrometry (EI, 70 eV)
Molecular Ion (

): m/z 173 (Often weak).
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Base Peak: m/z 91 (Tropylium ion,

). This is characteristic of all benzyl-containing compounds.

Diagnostic Fragments:

m/z 130 (

): Loss of isopropyl group.

m/z 131 (

): McLafferty rearrangement involving the nitrile.

Experimental Validation Protocols
To ensure the synthesized or purchased material is authentic, follow this self-validating

workflow:

The "Nitrile Test" (IR): Run a neat film IR. If the peak at ~2240

is missing, the nitrile has hydrolyzed to an amide (look for broad peaks at 3300

) or acid.

The "Chiral Fingerprint" (1H NMR): Zoom into the 2.5–2.7 ppm region. You must see a

complex pattern (AB part of ABX) for the

group. If it appears as a simple doublet, the structure might be the linear isomer (3-
phenylhexanenitrile) or the achiral precursor.

COSY Confirmation:

Confirm the correlation between the multiplet at ~2.9 ppm (C3) and the high-field multiplet

at ~1.9 ppm (C4). This confirms the Isopropyl-CH-Phenyl connectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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